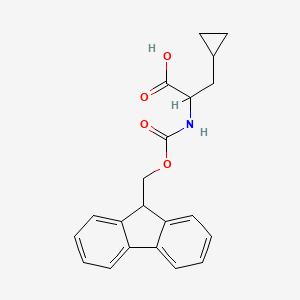

N-Fmoc-cyclopropyl alanine

Übersicht

Beschreibung

N-Fmoc-cyclopropyl alanine is a derivative of the amino acid alanine, where the amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, and the side chain contains a cyclopropyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-cyclopropyl alanine typically involves the protection of the amino group of cyclopropyl alanine with the Fmoc group. This can be achieved by reacting cyclopropyl alanine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection step .

Analyse Chemischer Reaktionen

Peptide Bond Formation

The carboxylic acid group undergoes activation for amide coupling in solid-phase peptide synthesis (SPPS). Typical protocols involve:

This forms peptides like β-cyclopropyl-Ala-containing sequences used in ACE2-targeting peptidomimetics (K<sub>D</sub> = 19 nM) . Racemization is minimized (<2%) using DIC/HOAt instead of carbodiimides .

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions:

Mechanism

Critical Factors

-

Incomplete deprotection causes truncated sequences (up to 15% yield loss)

-

Alternative bases: 4-methylpiperidine (slower, for acid-sensitive sequences)

Cyclopropane Ring Reactions

The strained cyclopropane enables unique transformations:

Ring-Opening Additions

Under Pd catalysis:

textN-Fmoc-cyclopropyl alanine + ArI → β-arylalanine derivatives [5] Conditions: - Pd(OAc)₂ (5 mol%) - LiHMDS (2 eq) - Toluene, 110°C, 24h Yields: 56-91% [5]

This installs pharmacophores like 4-fluorophenyl groups for kinase inhibitors .

[2+1] Cycloadditions

With dichlorocarbene:

textForms spirocyclic derivatives used in: - Conformational restriction of peptide backbones [6] - Enhancing proteolytic stability (t<sub>1/2</sub> >12h vs 2h for linear analogs) [8]

Carboxylic Acid Modifications

The -COOH group participates in:

| Reaction Type | Reagents | Applications |

|---|---|---|

| Esterification | DCC/DMAP, ROH | Prodrug synthesis |

| Amidation | EDC/NHS | Bioconjugation |

| Reduction | BH₃·THF | Alcohol intermediates for linkers |

Comparative Reactivity Data

Table 1: Serum Stability of Cyclopropane-Containing Peptides

| Peptide Sequence | t<sub>1/2</sub> (Human Serum) | Relative Stability vs Linear Analog |

|---|---|---|

| ABP N1 (Cpa-Tha-...) | >12 h | 6× improvement |

| ABP C7 (Linear) | 2 h | Baseline |

Table 2: Side Reaction Frequencies

| Condition | Byproduct | Frequency (%) | Mitigation Strategy |

|---|---|---|---|

| High Temp (>40°C) | Aspartimide formation | 8-12 | Cool to 25°C |

| Prolonged Piperidine | N-terminal diketopiperazine | 5-7 | Limit deprotection to 10 min |

Wissenschaftliche Forschungsanwendungen

N-Fmoc-cyclopropyl alanine is a protected amino acid derivative utilized in various scientific research applications, particularly in peptide synthesis, drug development, bioconjugation, and protein engineering . Its unique cyclopropyl side chain and the presence of the Fmoc protecting group contribute to its versatility in chemical and biological applications .

Applications in Scientific Research

Peptide Synthesis

this compound serves as a building block in peptide synthesis, enabling the creation of complex structures with specific functionalities . The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group during peptide synthesis and can be easily removed under basic conditions, which is particularly useful in solid-phase peptide synthesis. The use of this compound allows researchers to synthesize peptides with desired sequences.

Drug Development

The unique cyclopropyl side chain of this compound can enhance the pharmacological properties of drug candidates . Peptides containing cyclopropylalanine exhibit high binding affinities to target proteins. Its incorporation into peptide sequences can lead to improved metabolic stability and bioactivity compared to traditional amino acids, making it valuable in medicinal chemistry for developing new therapeutics.

Bioconjugation

The Fmoc protecting group in this compound enables selective reactions, facilitating the attachment of biomolecules in bioconjugation processes . This is crucial for creating targeted drug delivery systems .

Protein Engineering

this compound is employed in the design of novel proteins with enhanced stability and activity, benefiting fields like biotechnology and enzyme engineering .

Structure-Activity Relationships

The distinct structure of this compound allows scientists to study how modifications affect biological activity, aiding in the optimization of lead compounds in pharmaceutical research .

Research Findings

- Binding Affinity: Peptidomimetics incorporating cyclopropylalanine can bind effectively to ACE2 receptors with dissociation constants (K_d) in the nanomolar range.

- Stability: The structure of this compound contributes to increased stability against proteolytic degradation, enhancing the therapeutic potential of peptides synthesized with this amino acid.

- Peptide Design: Incorporating this compound into peptide sequences resulted in improved metabolic stability and bioactivity compared to traditional amino acids.

- Affinity Selection: Cyclopropylalanine was identified as a preferred residue at specific positions within peptidomimetics, enhancing binding specificity to target proteins like ACE2 .

- Therapeutic Potential: Cyclopropyl-containing peptides have been explored as potential therapeutics for neurodegenerative diseases by modulating neuropeptide signaling pathways. Additionally, they have demonstrated antimalarial activities .

Case Studies

- ACE2 Binding Peptides: Research has identified noncanonical L-peptidomimetics that favor cyclopropylalanine at the N-terminal position, enhancing binding specificity to ACE2 . One such peptidomimetic, ABP N1, showed enhanced serum stability and picomolar detection in an enzyme-linked immunosorbent assay (ELISA), indicating its potential as a diagnostic tool .

- Hormaomycin Analogues: Studies involving trifluoromethylcyclopropylalanine-containing hormaomycin analogues demonstrated good and selective antimalarial activities .

Wirkmechanismus

The primary mechanism of action of N-Fmoc-cyclopropyl alanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions . The cyclopropyl group in the side chain can influence the conformation and stability of the resulting peptides, potentially affecting their biological activity .

Vergleich Mit ähnlichen Verbindungen

N-Fmoc-alanine: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.

N-Fmoc-valine: Contains a larger isopropyl side chain, which can affect the hydrophobicity and conformation of peptides.

N-Fmoc-leucine: Has a bulkier isobutyl side chain, influencing the overall structure and stability of peptides.

Uniqueness: N-Fmoc-cyclopropyl alanine is unique due to the presence of the cyclopropyl group, which introduces ring strain and can significantly impact the conformation and stability of peptides. This makes it a valuable tool in the design of peptides with specific structural and functional properties .

Biologische Aktivität

N-Fmoc-cyclopropyl alanine is a synthetic amino acid derivative that has garnered significant attention in the fields of peptide synthesis, drug development, and bioconjugation. Its unique structural properties impart various biological activities, making it a valuable compound in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Structure and Properties

This compound features a cyclopropyl group attached to the alanine backbone, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The cyclopropyl moiety contributes to the compound's rigidity and steric properties, influencing its interactions with biological targets.

Applications in Research

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Protein Engineering :

This compound exhibits multiple mechanisms of action based on its structural features:

- Binding Affinity : Research indicates that cyclopropyl-containing peptides can exhibit high binding affinities to target proteins. For instance, studies have shown that peptidomimetics incorporating cyclopropylalanine can bind effectively to ACE2 receptors with dissociation constants (K_d) in the nanomolar range .

- Stability : The unique structure of this compound contributes to increased stability against proteolytic degradation, enhancing the therapeutic potential of peptides synthesized with this amino acid .

Case Studies and Research Findings

Several studies highlight the biological activity and applications of this compound:

- Peptide Design : A study demonstrated that incorporating this compound into peptide sequences resulted in improved metabolic stability and bioactivity compared to traditional amino acids .

- Affinity Selection : In research focused on developing affinity reagents, cyclopropylalanine was identified as a preferred residue at specific positions within peptidomimetics, enhancing binding specificity to target proteins like ACE2 .

- Therapeutic Potential : Another study explored the use of cyclopropyl-containing peptides as potential therapeutics for neurodegenerative diseases by modulating neuropeptide signaling pathways .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Peptide Synthesis | Key building block for creating diverse peptide sequences |

| Drug Development | Enhances pharmacological properties of drug candidates |

| Bioconjugation | Facilitates selective attachment of peptides to biomolecules |

| Protein Engineering | Used in designing stable and active proteins |

| Binding Affinity | High affinity for specific protein targets |

| Metabolic Stability | Increased resistance to proteolytic degradation |

Eigenschaften

IUPAC Name |

3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.